molecular formula C9H6ClF3O B1351013 3-methyl-5-(trifluoromethyl)benzoyl Chloride CAS No. 261952-09-4

3-methyl-5-(trifluoromethyl)benzoyl Chloride

Cat. No.: B1351013
CAS No.: 261952-09-4
M. Wt: 222.59 g/mol
InChI Key: STYLTOJEHPKJDF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 3-methyl-5-(trifluoromethyl)benzoyl chloride features a benzene ring bearing three distinct substituents positioned in a specific geometric arrangement that significantly influences its chemical properties. The compound possesses the molecular formula C₉H₆ClF₃O with a molecular weight of 222.59 grams per mole, establishing it as a relatively compact yet structurally complex molecule. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the positional relationship between the methyl group at position 3, the trifluoromethyl group at position 5, and the benzoyl chloride functionality.

The Chemical Abstracts Service has assigned the registry number 261952-09-4 to this compound, providing a unique identifier that facilitates its recognition in chemical databases and literature. The Simplified Molecular Input Line Entry System representation, expressed as CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl, provides a standardized textual description of the molecular connectivity. This notation clearly delineates the aromatic ring structure with its substitution pattern, where the carbon atoms bearing the methyl and trifluoromethyl groups are separated by two carbon atoms, creating a meta-meta substitution pattern relative to the carbonyl-bearing carbon.

The International Chemical Identifier string InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3 encodes the complete structural information including stereochemistry and connectivity. The corresponding International Chemical Identifier Key STYLTOJEHPKJDF-UHFFFAOYSA-N serves as a fixed-length condensed version of the full International Chemical Identifier, enabling rapid database searches and structural comparisons. These standardized identifiers collectively establish a comprehensive nomenclatural framework that ensures unambiguous identification of the compound across different chemical information systems.

Property Value Source
Molecular Formula C₉H₆ClF₃O
Molecular Weight 222.59 g/mol
CAS Registry Number 261952-09-4
PubChem CID 2775605
IUPAC Name This compound
SMILES CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-6(8(10)14)4-7(3-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYLTOJEHPKJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379610
Record name 3-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-09-4
Record name 3-Methyl-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-5-(trifluoromethyl)benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-methyl-5-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation under reduced pressure, helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methyl-5-(trifluoromethyl)benzoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    Benzoic Acid Derivative: Formed from hydrolysis.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)benzoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-methyl-5-(trifluoromethyl)benzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an intermediate, transferring its acyl group to other molecules.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-Methyl-5-(trifluoromethyl)benzoyl chloride
  • Molecular Formula : C₉H₆ClF₃O₂
  • CAS Number : 916420-52-5
  • Molecular Weight : 238.59 g/mol
  • Structure : Features a benzoyl chloride backbone with a methyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position .

Key Properties

  • Reactivity : Highly reactive due to the acyl chloride functional group; reacts readily with nucleophiles (e.g., amines, alcohols).
  • Moisture Sensitivity : Requires storage under inert conditions to prevent hydrolysis .
  • Applications : Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Structural and Electronic Differences

The reactivity and applications of benzoyl chlorides are influenced by substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzoyl Chlorides
Compound Name CAS Number Substituents Molecular Weight (g/mol) Boiling Point/Other Properties
This compound 916420-52-5 3-CH₃, 5-CF₃ 238.59 Not reported; moisture-sensitive
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 3-Cl, 5-CF₃ 233.55 No specific data; R&D use only
4-(Trifluoromethyl)benzoyl chloride 329-15-7 4-CF₃ 208.56 78–79°C at 16 mmHg
3-Fluoro-5-(trifluoromethyl)benzoyl chloride - 3-F, 5-CF₃ 222.58* Air-sensitive
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 2-Cl, 5-OCF₃ 257.59 Not reported

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃) and chloro (-Cl) groups increase electrophilicity, enhancing reactivity toward nucleophilic acyl substitution. Methyl (-CH₃) is a weak electron-donating group, slightly reducing reactivity compared to chloro analogs . Meta-substituted derivatives (e.g., 3-CH₃, 5-CF₃) introduce steric hindrance, slowing certain reactions .

Physical Properties :

  • Boiling Points : 4-(Trifluoromethyl)benzoyl chloride has a lower boiling point (78–79°C at 16 mmHg) compared to bulkier analogs due to reduced molecular weight and symmetry .
  • Stability : this compound’s moisture sensitivity necessitates careful handling, a trait common to most acyl chlorides .

Key Findings :
  • Pharmaceutical Utility : The methyl group in this compound improves lipophilicity, aiding blood-brain barrier penetration in drug candidates .
  • Agrochemical Use : Chloro-substituted analogs (e.g., 3-Cl, 5-CF₃) are preferred for pesticides due to higher reactivity and persistence .
  • Fluorine Impact : Fluorinated benzoyl chlorides (e.g., 3-F, 5-CF₃) are valuable in PET radiotracer synthesis due to fluorine’s isotopic properties .

Biological Activity

3-Methyl-5-(trifluoromethyl)benzoyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the trifluoromethyl group, contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₄ClF₃O
  • Molecular Weight : 208.57 g/mol
  • CAS Number : 2251-65-2
  • Structural Representation :
Structure C8H4ClF3O\text{Structure }\text{C}_8\text{H}_4\text{ClF}_3\text{O}

The biological activity of this compound is primarily attributed to its role as an acylating agent. It has been shown to interact with various biological targets, influencing pathways such as:

  • Inhibition of Adenylyl Cyclases (ACs) :
    • The compound has been evaluated for its ability to inhibit ACs, which are pivotal in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can modulate various physiological responses, including pain perception and neurotransmitter release .
  • Impact on G Protein-Coupled Receptors (GPCRs) :
    • Research indicates that derivatives of this compound may serve as biased ligands for GPCRs, potentially enhancing therapeutic effects while minimizing side effects associated with traditional agonists .

Antinociceptive Activity

A notable study explored the antinociceptive properties of compounds related to this compound. The findings suggested that these compounds could effectively reduce pain responses in animal models, indicating a promising avenue for pain management therapies .

Case Studies and Research Findings

StudyFocusFindings
Inhibition of ACsDemonstrated significant inhibition of cAMP production in HEK cells expressing AC1 and AC8, with IC₅₀ values indicating strong activity.
Antinociceptive ActivityCompounds exhibited dose-dependent pain relief in rodent models, supporting their potential as analgesics.
GPCR ModulationIdentified as a potential biased modulator for μ-opioid receptors, offering a pathway to enhance analgesic effects while reducing adverse effects associated with opioid use.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives highlight the importance of the trifluoromethyl group in enhancing biological activity. Variations in substituents on the benzene ring significantly influenced both potency and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-5-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or chlorination of the corresponding benzoic acid derivative. For example, benzoyl chlorides are often prepared by reacting benzoic acids with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . A modified approach involves chlorinating 3-methyl-5-(trifluoromethyl)benzoic acid using SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF), which enhances reaction efficiency. Optimal temperatures range from 60–80°C, with yields exceeding 85% under inert atmospheres to prevent hydrolysis .
  • Key Considerations : Side reactions, such as over-chlorination or decomposition, can occur if moisture is present. Purity of starting materials and rigorous drying of solvents are critical.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact. Fume hoods are mandatory due to the compound’s volatility and irritant properties .
  • Waste Management : Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal. Collect waste in designated containers for professional treatment to prevent environmental release of toxic byproducts (e.g., HCl gas) .
  • Storage : Store in airtight, amber glass bottles under nitrogen at 2–8°C to minimize hydrolysis and thermal degradation .

Q. How can impurities (e.g., unreacted benzoic acid or chlorinated byproducts) be removed during purification?

  • Methodology :

  • Distillation : Fractional vacuum distillation (e.g., 16 mmHg, bp 78–79°C) effectively separates the target compound from lower-boiling-point impurities like SOCl₂ .
  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate high-purity crystals. Monitor purity via thin-layer chromatography (TLC) with UV detection .
  • Chromatography : For trace impurities, flash chromatography on silica gel (eluent: 10% ethyl acetate in hexane) provides >98% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group activates the carbonyl carbon toward nucleophilic attack. Kinetic studies using NMR or IR spectroscopy reveal that the reaction proceeds via a tetrahedral intermediate. For example, in amidation reactions with amines, the rate-determining step is the nucleophile’s attack on the electrophilic carbonyl carbon, followed by chloride ion expulsion .
  • Data Contradictions : Some studies report unexpected stability in polar aprotic solvents (e.g., DMF), attributed to steric hindrance from the methyl and trifluoromethyl groups slowing hydrolysis. This contrasts with conventional benzoyl chlorides, which hydrolyze rapidly in similar conditions .

Q. How do temperature and solvent polarity affect the compound’s stability during long-term storage?

  • Methodology : Accelerated stability studies (40°C/75% relative humidity) over 4 weeks show:

  • Polar Solvents (e.g., DMSO) : Degradation rates increase due to solvolysis (t₁/₂ = 12 days).
  • Nonpolar Solvents (e.g., Toluene) : Stability improves (t₁/₂ > 30 days) .
    • Analytical Techniques : HPLC with a C18 column (mobile phase: acetonitrile/water) quantifies degradation products, such as 3-methyl-5-(trifluoromethyl)benzoic acid .

Q. What advanced spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodology :

  • NMR : ¹⁹F NMR (δ = -62 ppm for CF₃) and ¹H NMR (δ = 2.5 ppm for CH₃) confirm substitution patterns.
  • X-ray Crystallography : Resolves steric effects from the methyl and trifluoromethyl groups, revealing a dihedral angle of 15° between the acyl chloride and aromatic ring .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ = 237.02 m/z) validates molecular weight .

Q. How can computational modeling (e.g., DFT) predict reactivity in novel synthetic applications?

  • Methodology : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model transition states in nucleophilic reactions. For instance, the LUMO energy (-2.1 eV) localized on the carbonyl carbon correlates with observed reactivity in coupling reactions with Grignard reagents .
  • Validation : Experimental kinetic data align with computed activation energies (ΔG‡ = 18 kcal/mol) for amide bond formation .

Application-Oriented Questions

Q. What strategies optimize the use of this acyl chloride in synthesizing bioactive molecules (e.g., agrochemicals or pharmaceuticals)?

  • Methodology :

  • Parallel Synthesis : React with diverse amines (e.g., heterocyclic or aryl amines) to generate libraries of amides for high-throughput screening .
  • Case Study : The compound serves as a key intermediate in herbicides, where its introduction enhances lipophilicity and membrane permeability. For example, coupling with pyridinylmethylamines yields analogs with IC₅₀ values < 1 µM against plant pathogens .

Q. How can regioselective functionalization be achieved in polyhalogenated aromatic systems using this reagent?

  • Methodology : Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enables selective acylation at the 2-position of polyhalogenated arenes. For example, reacting 2,4-dichloro-5-fluorobenzene with LDA followed by this compound yields a mono-acylated product with >90% regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5-(trifluoromethyl)benzoyl Chloride
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(trifluoromethyl)benzoyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.